2-(4-Bromopyridin-3-YL)oxazole
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Overview
Description
2-(4-Bromopyridin-3-YL)oxazole is a heterocyclic compound that contains both a pyridine and an oxazole ring. The presence of a bromine atom at the 4-position of the pyridine ring makes this compound particularly interesting for various chemical reactions and applications. It has a molecular formula of C8H5BrN2O and a molecular weight of 225.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing oxazole-based molecules, including 2-(4-Bromopyridin-3-YL)oxazole, is the van Leusen reaction. This reaction involves the use of tosylmethylisocyanides (TosMICs) as key reagents . The reaction typically proceeds under mild conditions and can be carried out in the presence of a base such as cesium carbonate (Cs2CO3) to yield the desired oxazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the van Leusen reaction or similar methodologies. The scalability of these reactions makes them suitable for industrial applications, where high yields and purity are essential.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyridin-3-YL)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the oxazole ring.
Scientific Research Applications
2-(4-Bromopyridin-3-YL)oxazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-(4-Bromopyridin-3-YL)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with similar biological activities.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Oxadiazole: Another heterocyclic compound with two nitrogen atoms and one oxygen atom in the ring.
Uniqueness
2-(4-Bromopyridin-3-YL)oxazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization.
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
2-(4-bromopyridin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-7-1-2-10-5-6(7)8-11-3-4-12-8/h1-5H |
InChI Key |
CCWBNWHVYCSAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Br)C2=NC=CO2 |
Origin of Product |
United States |
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